![molecular formula C22H18N2O5S B2710558 Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate CAS No. 476641-52-8](/img/structure/B2710558.png)

Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

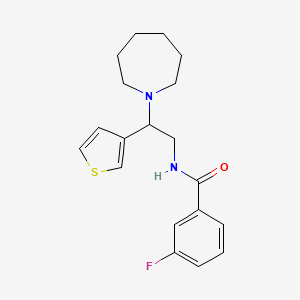

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The chromene and thiazole rings contribute to the rigidity of the molecule, while the ester group could participate in hydrogen bonding.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water.Aplicaciones Científicas De Investigación

Anticancer Potential

Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate and its analogues have been explored for their anticancer potential. One compound in this category, identified as CXL017, showed low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. It was particularly effective against drug-resistant cancer cells, selectively inducing apoptosis and overcoming drug resistance in leukemia cells. This suggests significant promise for the treatment of cancers with multiple drug resistance (Das et al., 2009).

Synthesis and Microbial Activity

Compounds with similar structures have been synthesized and evaluated for their microbial activity. One study focused on the synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives, showing considerable increases in reaction rates and yields under microwave irradiation. These compounds exhibited antimicrobial activity against bacteria such as B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans, suggesting their potential as antimicrobial agents (Mostafa et al., 2013).

Photolytic Pathways

The photolysis of related ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate compounds in various solvents was studied to understand their photolytic pathways. The research indicated two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene. This research provides insight into the chemical behavior of these compounds under light exposure and could be relevant for designing compounds with specific photolytic properties (Ang & Prager, 1992).

Novel Synthesis Methods

Innovative synthetic routes have been developed for the preparation of compounds with similar structures. For example, an unusual synthesis method was observed for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones via benzopyran ring opening. This method provided excellent yields under mild conditions and represents a novel approach for the synthesis of these compounds, potentially opening new avenues for chemical synthesis and functionalization of related molecules (Kavitha et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-4-28-21(27)18-12(2)24(3)22(30-18)23-19(25)16-11-15-14-8-6-5-7-13(14)9-10-17(15)29-20(16)26/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFPNFQAHWEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2710485.png)

![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)

![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)

![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)